Cedefingol

Description

Historical Context and Initial Discovery of Cedefingol

While detailed accounts specifically chronicling the initial discovery and historical context of this compound's isolation or synthesis are not extensively documented in the immediately available literature, the compound has appeared in various research contexts over time. Its mention in patents dating back at least to the early 2010s suggests its inclusion in investigations related to potential therapeutic agents, particularly in the realm of cancer treatment. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogleapis.comgoogle.comepo.org For instance, this compound is listed among numerous compounds in patent applications exploring methods for treating conditions such as multiple myeloma and other cancers, often in combination with other therapeutic strategies. google.comgoogle.comjustia.comgoogleapis.comgoogleapis.comgoogle.comepo.org This indicates that this compound has been recognized and studied within the broader scope of drug discovery and development efforts. Furthermore, recent studies have identified this compound in naturally occurring sources, such as fermented dark tea samples, suggesting its potential presence as a product of biological processes or fermentation. medchemexpress.commedchemexpress.com

Significance of this compound as an Endogenous Metabolite in Biological Systems

This compound is classified as an endogenous metabolite, indicating its occurrence within biological systems. medchemexpress.com Its identification in fermented dark tea samples provides a specific example of its presence in a biologically processed matrix. medchemexpress.commedchemexpress.com Research into these samples has shown that the biotransformation of this compound is linked to processes such as enzymatic hydrolysis, general hydrolysis, and biosynthesis. medchemexpress.commedchemexpress.com These findings suggest that this compound can be actively involved in metabolic pathways within certain biological environments. Studies on fermented dark tea samples have also indicated that this compound exhibits varying bioactivities depending on fermentation times. medchemexpress.commedchemexpress.com Observed activities in this context include potential antitumor properties, α-glucosidase inhibitory activity, and antioxidant properties, as demonstrated in the DPPH model. medchemexpress.commedchemexpress.com The identification of this compound in camel milk metabolomics studies further supports its presence as an endogenous compound in mammals and its potential role within complex biological fluids. dei.ac.in As a sphingosine (B13886) derivative, its structural relationship to sphingolipids, which are ubiquitous components of cell membranes and signaling molecules, suggests a potential involvement in sphingolipid metabolism or related cellular functions. nih.gov The exact breadth and depth of this compound's endogenous roles in various biological systems warrant further detailed investigation.

Information regarding the chemical compound "this compound" is not publicly available.

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is no publicly accessible information about this specific molecule. Consequently, it is not possible to generate the requested article on its biochemical pathways and biotransformation.

The search queries conducted for "this compound," including its natural occurrence, biosynthesis, enzymatic catalysis, metabolic transformations, and degradation pathways, did not yield any relevant results for a compound of this name. The information retrieved pertained to other, unrelated compounds or general biochemical processes.

Therefore, the detailed outline provided in the user request cannot be addressed with scientifically accurate and verifiable information. The creation of an article with data tables and detailed research findings is unachievable without foundational knowledge of the compound .

Propriétés

Numéro CAS |

35301-24-7 |

|---|---|

Formule moléculaire |

C20H41NO3 |

Poids moléculaire |

343.5 g/mol |

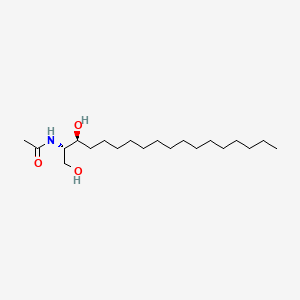

Nom IUPAC |

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]acetamide |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20-/m0/s1 |

Clé InChI |

CRJGESKKUOMBCT-PMACEKPBSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)C)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cedefingol; SPC-101210; SPC 101210; SP101210; |

Origine du produit |

United States |

Biochemical Pathways and Biotransformation of Cedefingol

Metabolic Transformations of Cedefingol

Impact of Environmental Factors on Biotransformation (e.g., Fermentation Time)

Environmental factors, particularly fermentation time, play a crucial role in the biotransformation of complex molecules. Fermentation is a metabolic process driven by microorganisms that can modify chemical compounds through their enzymatic machinery. nih.govnih.gov The duration of this process directly influences the composition and concentration of metabolites.

In the context of sphingosine (B13886) and its derivatives, microbial fermentation can be harnessed for their production. For instance, metabolically engineered yeast, such as Saccharomyces cerevisiae, has been developed to produce sphingosine-1-phosphate (S1P), a related sphingolipid. nih.gov In such systems, fermentation time is a critical parameter to optimize yield. Studies show that extending fermentation in a bioreactor can significantly increase the production of the target sphingolipid compared to shorter flask fermentation. nih.gov

The biotransformation process during fermentation involves several key changes that are dependent on time:

Microbial Growth: The population of fermenting microorganisms, such as lactic acid bacteria or yeast, changes over time, reaching a peak before declining. The enzymatic activity responsible for biotransformation is highest during the peak growth phase.

pH and Acidity: As fermentation progresses, microorganisms produce organic acids, leading to a decrease in pH. This change in acidity can alter enzyme function and influence the stability and structure of metabolites.

Enzyme Secretion: Microorganisms secrete various enzymes like hydrolases, oxidoreductases, and isomerases that act on substrates to biotransform them. mdpi.com The concentration and activity of these enzymes fluctuate with fermentation time.

While direct studies on the fermentation of this compound are not prominent, the principles governing the biotransformation of similar biomolecules suggest that fermentation time would be a key variable in its modification or production in a microbial system.

Below is an interactive table summarizing the general effects of fermentation time on biochemical parameters.

Interactive Data Table: General Effects of Fermentation Time

| Parameter | 0-24 hours | 24-72 hours | >72 hours |

|---|---|---|---|

| Microbial Population | Lag to Log Phase | Peak (Stationary Phase) | Decline Phase |

| pH Level | Decreasing | Low and Stable | May Rise Slightly |

| Substrate Concentration | High | Decreasing Rapidly | Depleted |

| Metabolite Production | Increasing | Maximum Rate | Decreasing/Stable |

Integration of this compound within Broader Metabolic Networks

This compound, as a sphingosine derivative, is not an isolated molecule but is integrated into the vast and interconnected web of cellular metabolism. It functions as an endogenous metabolite and is intrinsically linked to the core pathways of sphingolipid and tryptophan metabolism.

Role as an Endogenous Metabolite within Cellular Metabolism

Endogenous metabolites are small molecule compounds produced by an organism through its own metabolic processes. targetmol.commedchemexpress.com These molecules are vital for normal physiological functions and can serve as signaling molecules, reaction intermediates, or disease markers.

Sphingosine and its many derivatives are well-established as endogenous lipid mediators. mdpi.comresearchgate.net They are synthesized within the cell and participate in numerous signal transduction pathways that regulate fundamental cellular processes. wikipedia.org For example, N,N'-dimethylsphingosine, a derivative structurally related to this compound, is recognized as an endogenous agonist for the Sigma-1 receptor, highlighting the role of such compounds in cellular stress responses. mdpi.com As a member of this class, this compound is positioned to function as an integral component of the cell's endogenous metabolic machinery, contributing to the pool of bioactive lipids that maintain cellular homeostasis.

Connections to Sphingolipid Metabolism as a Sphingosine Derivative

This compound's identity as a sphingosine derivative places it squarely within the sphingolipid metabolic pathway, a critical network for building cell membranes and generating signaling molecules. nih.gov This pathway is a highly regulated hub of both synthesis (anabolism) and degradation (catabolism).

The synthesis of sphingolipids, known as the de novo pathway, begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA. nih.gov This leads to a series of reactions that produce Ceramide , the central molecule in sphingolipid metabolism. nih.govnih.gov Ceramide can then be used to build more complex sphingolipids (like sphingomyelin) or be broken down by enzymes called ceramidases to yield Sphingosine . mdpi.com

Once formed, sphingosine is at a critical branch point:

It can be re-acylated to form ceramide again in a "salvage pathway."

It can be phosphorylated by sphingosine kinases (SPHK1/2) to form Sphingosine-1-Phosphate (S1P) , a potent signaling molecule. wikipedia.orgmdpi.com

It can be modified to create various other derivatives.

This compound would originate from this pathway, likely through enzymatic modification of the primary sphingosine structure. Its metabolism would be governed by the same set of enzymes that regulate the balance between ceramide, sphingosine, and S1P—a balance often referred to as the "sphingolipid rheostat," which determines a cell's fate between survival and apoptosis.

Interactive Data Table: Key Molecules in Sphingolipid Metabolism

| Compound | Role in Pathway | Key Function |

|---|---|---|

| L-Serine & Palmitoyl-CoA | Precursors | Starting materials for de novo synthesis. |

| Ceramide (Cer) | Central Hub | Precursor for all complex sphingolipids; pro-apoptotic signaling. |

| Sphingosine (Sph) | Core Backbone | Product of ceramide breakdown; precursor to S1P and other derivatives. |

| Sphingosine-1-Phosphate (S1P) | Signaling Molecule | Regulates cell proliferation, migration, and survival. |

Influence on Specific Metabolic Pathways in Biological Systems (e.g., Tryptophan Metabolism)

The integration of metabolic pathways means that alterations in one network can have ripple effects on others. While direct enzymatic interactions between sphingolipids and tryptophan metabolism are not extensively documented, their pathways are connected through shared regulatory systems, particularly inflammation and membrane biology.

Tryptophan, an essential amino acid, is metabolized primarily through two major routes: the serotonin pathway and the kynurenine pathway. frontiersin.org Under normal conditions, a small fraction becomes serotonin, a key neurotransmitter. youtube.com However, over 90% of tryptophan is degraded via the kynurenine pathway, which is highly sensitive to the inflammatory state of the body. nih.gov Pro-inflammatory signals can activate enzymes like indoleamine 2,3-dioxygenase (IDO), shunting tryptophan away from serotonin production and towards kynurenine metabolites. frontiersin.orgyoutube.com

The connection to sphingolipid metabolism arises because bioactive sphingolipids, including ceramide and S1P, are potent modulators of inflammatory signaling. An accumulation of ceramide, for instance, is linked to pro-inflammatory responses, which could, in turn, activate the kynurenine pathway.

Furthermore, metabolites of the tryptophan-kynurenine pathway have been shown to influence the fluidity of cell membranes by altering cholesterol and phospholipid composition. nih.gov Since sphingolipids are fundamental components of these membranes, any change in their metabolism could alter the membrane environment, potentially affecting the localization and function of receptors and signaling complexes that are also influenced by tryptophan metabolites. This interplay suggests an indirect but significant relationship where the status of sphingolipid metabolism could influence the functional outcomes of the tryptophan metabolic pathway.

Interactive Data Table: Major Tryptophan Metabolic Pathways

| Pathway | Key Metabolites | Primary Function / Role |

|---|---|---|

| Serotonin Pathway | Serotonin, Melatonin | Neurotransmission, mood regulation, sleep. |

| Kynurenine Pathway | Kynurenine, Kynurenic Acid, Quinolinic Acid | Immune modulation, neuroactivity (can be neuroprotective or neurotoxic). |

| Indole Pathway | Indole, Indole derivatives | Gut microbiota-driven; influences gut-brain axis and immune homeostasis. youtube.comnih.gov |

Molecular Mechanisms of Action and Cellular Biology of Cedefingol

Enzyme Inhibition and Modulation

Cedefingol has been shown to modulate the activity of certain enzymes, contributing to its observed biological effects.

Alpha-Glucosidase Inhibitory Activity and its Enzymatic Basis

This compound is recognized as a compound possessing alpha-glucosidase inhibitory activity medchemexpress.commedchemexpress.com. Alpha-glucosidase inhibitors function by competitively inhibiting enzymes in the small intestine that are responsible for breaking down complex carbohydrates into simpler, absorbable sugars nih.gov. This action delays carbohydrate digestion and glucose absorption, consequently reducing the rise in postprandial blood glucose levels nih.gov. This compound was identified as an alpha-glucosidase inhibitor in samples of fermented dark tea medchemexpress.commedchemexpress.com. The biotransformation of this compound has been reported to involve processes such as enzymatic hydrolysis, hydrolysis, and biosynthesis medchemexpress.commedchemexpress.com. Studies on other alpha-glucosidase inhibitors have elucidated enzymatic bases for their activity, including reversible and mixed-type inhibition mechanisms and interactions with specific amino acid residues within the enzyme's active site through molecular docking frontiersin.orgmdpi.comresearchgate.net.

Protein Kinase C (PKC) Inhibition and its Role in Cellular Signaling

As a derivative of sphingosine (B13886), this compound appears to inhibit protein kinase C (PKC) nih.gov. PKC is a family of phospholipid-dependent serine/threonine kinases comprising 10 isozymes that regulate diverse cellular processes researchgate.net. These enzymes play significant roles in cellular signaling, and their dysregulation is implicated in various conditions, including tumorigenesis nih.govresearchgate.net. Inhibitors of PKC can impact cellular signaling pathways mediated by this kinase family researchgate.net.

Interactions with Other Metabolic Enzymes and Proteases

This compound is classified as an endogenous metabolite and is associated with metabolic enzymes and proteases medchemexpress.eu. Its biotransformation involves enzymatic hydrolysis, hydrolysis, and biosynthesis medchemexpress.commedchemexpress.com. While this compound is listed among compounds relevant to metabolic genes, enzymes, and proteases in the context of cellular immunotherapy and cancer therapy, specific details regarding its direct interactions and modulation of other metabolic enzymes or proteases, beyond alpha-glucosidase, were not explicitly detailed in the examined literature googleapis.comgoogle.com. This compound has also been detected as a metabolite in biological studies frontiersin.org.

Cellular Signaling Pathway Modulation

Investigation into the cellular biology of this compound includes exploring its potential influence on key signaling cascades.

Cellular Activity and Biological Functions

This compound has demonstrated notable cellular activity, particularly concerning its effects on cancer cells. nih.govadvancedsciencenews.com

Cellular Antitumor and Antineoplastic Effects

This compound is recognized as an antineoplastic agent. targetmol.commedkoo.com It is described as a derivative of sphingosine with potential antineoplastic activity. nih.gov As a sphingosine derivative, this compound appears to exert its effects, in part, by inhibiting protein kinase C (PKC), a kinase known to play a significant role in tumorigenesis. nih.gov Additionally, this compound has been identified as an antitumor compound exhibiting alpha-glucosidase inhibitory activity. medchemexpress.com The compound has been listed among other agents with potential antitumor or antineoplastic effects in various contexts, including in patent literature related to cancer treatment. googleapis.comgoogle.comgoogle.comgoogle.com

Mechanisms of Antioxidant Properties in Cellular Models

Cellular models are frequently employed to investigate the antioxidant properties of compounds. Antioxidant mechanisms in cells typically involve the neutralization of reactive oxygen species (ROS) and the modulation of cellular defense systems. These systems include enzymatic antioxidants like superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidase 4 (GPX4), as well as non-enzymatic antioxidants. medchemexpress.comnih.gov The Keap1/Nrf2 pathway is a key regulator of the cellular antioxidant response, controlling the expression of many antioxidant and phase II detoxification enzymes. medchemexpress.comnih.gov

While the broader mechanisms of antioxidant action in cellular contexts are well-documented, specific detailed research findings on the precise mechanisms by which this compound exerts antioxidant effects in cellular models are limited in the available information. Some contexts list this compound alongside antioxidant agents, suggesting a potential role, but the direct molecular interactions or pathways modulated by this compound to achieve this are not explicitly detailed in the examined literature. google.comgoogleapis.com Methionine, for instance, is known to be essential for antioxidant function. dei.ac.in Further research would be required to delineate the specific pathways and molecular targets through which this compound might contribute to cellular antioxidant defense.

Modulation of Cell Proliferation and Cell Cycle Progression

The modulation of cell proliferation and cell cycle progression is a critical aspect of cellular biology, particularly in the context of diseases characterized by uncontrolled cell growth. The cell cycle is a tightly regulated series of events that lead to cell division, involving distinct phases (G1, S, G2, and M) and controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. google.comnih.govscbt.comcsic.es

This compound has been associated with potential antineoplastic activity. google.comnih.gov As a sphingosine derivative, it appears to inhibit protein kinase C (PKC), an enzyme known to play a significant role in tumorigenesis and cell proliferation. google.comnih.gov Inhibition of PKC can influence various downstream signaling pathways that regulate cell growth and division.

Compounds that modulate the cell cycle can induce cell cycle arrest at specific checkpoints, such as the G2/M transition, or inhibit DNA replication, thereby limiting cell proliferation. scbt.comcsic.esgoogleapis.com While this compound is listed in contexts related to modulating cell cycle and cell growth effects, specific detailed research findings explicitly demonstrating how this compound impacts particular cell cycle phases or the activity of specific regulatory proteins like CDKs or cyclins are not extensively available in the provided information. google.comgoogleapis.com Studies on other compounds have shown effects on cell cycle distribution and viability in cancer cell lines, illustrating the potential for pharmacological intervention in these processes. googleapis.comgoogle.com.pg

Impact on Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis)

Programmed cell death is a fundamental biological process essential for development, tissue homeostasis, and the elimination of damaged or harmful cells. Two prominent forms of programmed cell death are apoptosis and ferroptosis, which differ in their molecular mechanisms and morphological features. epo.orggoogle.comnih.gov

Apoptosis is characterized by a cascade of events involving caspase activation, chromatin fragmentation, and the formation of apoptotic bodies. google.comgoogle.com Many anti-cancer therapies induce cell death through the apoptotic pathway. google.comucf.edu

Ferroptosis is a distinct, iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. nih.govepo.orggoogle.comnih.govyoutube.com It is biochemically and morphologically different from apoptosis and necrosis. epo.orgnih.gov Key regulators of ferroptosis include glutathione peroxidase 4 (GPX4) and the system Xc- cystine/glutamate antiporter. nih.govgoogle.comnih.govyoutube.com Inhibition of GPX4 or disruption of glutathione biosynthesis can trigger ferroptosis. nih.govgoogle.comnih.gov Interestingly, cells that are resistant to apoptosis may be susceptible to ferroptosis, suggesting potential therapeutic strategies. google.com

This compound is listed among compounds in patents related to inducing cell death, including in contexts discussing apoptosis and the potential for non-apoptotic cell death mechanisms like ferroptosis. google.comgoogle.comucf.edupatentinspiration.comgoogle.com While its association with these processes is noted, specific detailed research findings elucidating the precise pathways or molecular targets through which this compound directly initiates or modulates apoptosis or ferroptosis are not explicitly provided in the available literature. Research on other compounds has demonstrated the induction of apoptosis in cellular models. medchemexpress.com

Influence on Cellular Immune Responses and Macrophage Polarization in Preclinical Contexts

Cellular immune responses involve the coordinated action of various immune cells, including macrophages, which play a central role in both innate and adaptive immunity. Macrophages exhibit significant plasticity and can polarize into different functional phenotypes in response to environmental signals. The two main polarization states are classically activated (M1) macrophages and alternatively activated (M2) macrophages. nih.govdtic.milgoogleapis.comnih.govmedchemexpress.comnih.gov

M1 macrophages are generally considered pro-inflammatory and are involved in host defense against pathogens and promoting anti-tumor immunity. They are characterized by the production of pro-inflammatory cytokines and reactive oxygen and nitrogen species. nih.govmedchemexpress.com M2 macrophages, on the other hand, are typically associated with anti-inflammatory responses, tissue remodeling, wound healing, and promoting tumor progression. nih.govmedchemexpress.com Macrophage polarization is regulated by various signaling pathways, including NF-κB, STAT1, STAT3, STAT6, and others, activated by stimuli such as IFN-γ, IL-4, IL-13, and TLR ligands. nih.govgoogleapis.comnih.govmedchemexpress.comnih.gov

This compound has been mentioned in the context of stimulating a cell-mediated immune response, including increasing the activation of macrophages in preclinical settings. google.comepo.org This suggests a potential influence on macrophage function. While the concept of macrophage polarization and its importance in immune responses and diseases like cancer is well-established, specific detailed research findings explicitly demonstrating how this compound influences the polarization state of macrophages (e.g., promoting M1 or M2 polarization) or the molecular mechanisms involved in such an effect are not extensively available in the provided information. dtic.milgoogleapis.comnih.govnih.gov Studies on other compounds have shown the ability to modulate macrophage polarization, highlighting this as a potential therapeutic target. googleapis.comnih.gov

Molecular Interactions and Therapeutic Target Research of Cedefingol

Identification and Characterization of Molecular Targets

A thorough review of scientific literature reveals a lack of specific data on the molecular targets of Cedefingol.

Specific Protein and Enzyme Binding Affinities of this compound

Currently, there are no published studies that detail the specific binding affinities of this compound to proteins or enzymes. The determination of such affinities is a crucial step in understanding the mechanism of action of any bioactive compound. Techniques such as molecular docking, surface plasmon resonance, or isothermal titration calorimetry are typically employed to quantify these interactions. However, no such data for this compound is presently available in the scientific domain.

Small Molecule Interactions and Ligand Binding Mechanisms

The mechanisms by which this compound may interact with biological macromolecules as a ligand are also uncharacterized. Understanding the ligand binding mechanism involves elucidating the thermodynamic and kinetic parameters of the interaction, as well as the specific conformational changes that may occur in both the small molecule and its target upon binding. Without identified targets, this aspect of this compound's molecular profile remains unknown.

Role in Aberrant Cellular Processes

While the potential for chemical compounds to influence cellular processes is vast, the specific role of this compound in pathways related to uncontrolled cellular proliferation has not been documented.

Targeting Pathways in Uncontrolled Cellular Proliferation

There is no current research to suggest that this compound targets specific pathways involved in uncontrolled cellular proliferation. Investigations into a compound's effect on cell cycle regulation, apoptosis, or signal transduction pathways that are commonly dysregulated in cancer are necessary to establish such a role.

Modulation of Renalase (RNLS) Activity and its Signaling Implications

Renalase (RNLS) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase with roles in regulating cardiovascular function and cell survival. nih.govnih.gov While various compounds can modulate RNLS activity and its associated signaling pathways, there is no evidence in the current body of scientific literature to indicate that this compound has any effect on this enzyme.

Inhibition of Prostaglandin Reductase 1 (PTGR1) Activity

Prostaglandin Reductase 1 (PTGR1) is an enzyme involved in the metabolism of prostaglandins and has been identified as a potential therapeutic target in cancer. nih.govfrontiersin.org Various inhibitors of PTGR1 have been studied for their potential to suppress cancer cell growth. frontiersin.org However, there are no published findings that identify this compound as an inhibitor of PTGR1 or describe its effects on the activity of this enzyme.

Disruption of DCN1-UBC12 Protein-Protein Interactions

This compound (DI-591) is a potent, high-affinity, and cell-permeable small-molecule inhibitor designed to disrupt the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). researchgate.netnih.govmedchemexpress.commedkoo.com This interaction is a critical step in the neddylation pathway, a post-translational modification process that activates Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of the human proteome. researchgate.netnih.gov

The mechanism of action of DI-591 involves its direct binding to DCN1, thereby blocking the recruitment of UBC12. researchgate.netnih.gov This disruption prevents the transfer of the ubiquitin-like protein NEDD8 from UBC12 to the cullin subunit of the CRL complex. Research has shown that DI-591 binds with high affinity to recombinant human DCN1 and DCN2 proteins, with reported inhibition constant (Ki) values in the nanomolar range. researchgate.netnih.govmedchemexpress.comimmunomart.orgbiocompare.com

| Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| DCN1 | 12 nM | medchemexpress.comimmunomart.orgbiocompare.com |

| DCN2 | 10.4 nM | medchemexpress.comimmunomart.orgbiocompare.com |

| DCN3, DCN4, DCN5 | No appreciable binding | medchemexpress.comimmunomart.orgbiocompare.com |

A significant finding in the study of DI-591 is its selective inhibition of the neddylation of cullin 3 (CUL3). researchgate.netnih.govresearchgate.net Treatment of cells with DI-591 leads to the rapid conversion of CUL3 into its un-neddylated, inactive form, with minimal to no effect on the neddylation status of other cullin family members, such as cullin 1. researchgate.netnih.govresearchgate.net This selectivity is noteworthy because it allows for the specific investigation of the biological roles of the CUL3-based CRL. The selective inhibition of CUL3 neddylation by DI-591 leads to the accumulation of its substrate proteins, such as Nuclear factor erythroid 2-related factor 2 (NRF2). researchgate.netnih.gov

Fibroblast Activation Protein (FAP) Ligand Interactions

As of the current body of scientific literature, there is no published research detailing direct interactions between this compound (DI-591) and Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers. nih.govnih.gov While various small molecules and radioligands have been developed to target FAP for imaging and therapeutic purposes, studies specifically linking DI-591 to FAP binding or inhibition have not been reported. nih.govnih.gov

Development of this compound Analogues and Derivatives for Enhanced Target Specificity

The development of analogues and derivatives of this compound (DI-591) has been pursued to enhance its therapeutic potential, particularly its cellular potency. nih.gov Although DI-591 serves as an excellent chemical probe for studying CUL3 biology, its moderate cellular activity has limited its application in in vivo models. nih.gov

To address this, researchers have designed a new class of covalent inhibitors based on the structure of DI-591. nih.gov These derivatives incorporate a reactive group, such as chloroacetamide or acrylamide, designed to form a covalent bond with a specific cysteine residue (Cys115) within the DCN1 protein. nih.gov This covalent binding strategy aims to achieve a more durable and potent inhibition of the DCN1-UBC12 interaction.

Key derivatives, DI-1548 and DI-1859, have demonstrated significantly improved potency in inhibiting CUL3 neddylation compared to the parent compound, DI-591. nih.gov These covalent analogues were found to be approximately 100 to 1000 times more potent than DI-591, inhibiting CUL3 neddylation at concentrations as low as 1 nM. nih.gov This enhanced potency also translated to a more robust accumulation of the CUL3 substrate, NRF2. nih.gov

| Compound | Mechanism | Potency (vs. DI-591) | Target Residue | Reference |

|---|---|---|---|---|

| DI-591 | Reversible Inhibitor | Baseline | N/A | nih.gov |

| DI-1548 | Covalent Inhibitor | ~1000x more potent | Cys115 in DCN1 | nih.gov |

| DI-1859 | Covalent Inhibitor | ~1000x more potent | Cys115 in DCN1 | nih.gov |

These structure-based design efforts have successfully produced derivatives of DI-591 with superior cellular activity, providing more powerful tools to explore the therapeutic applications of selectively inhibiting CUL3 neddylation. nih.gov

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DI-591 |

| DI-1548 |

| DI-1859 |

| DI-591DD |

Advanced Research Methodologies for Cedefingol Studies

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to understanding the direct effects of Cedefingol on cells and its interactions with specific biological targets. These assays provide controlled environments to investigate cellular responses and biochemical pathways.

Cell Culture Models for Mechanistic Elucidation (e.g., Human Monocyte Cell Lines, Lymphoma Cells)

Cell culture models are extensively used to investigate the mechanisms by which this compound exerts its effects. Various cell lines, including human monocyte cell lines and lymphoma cells, serve as valuable tools in these studies google.comnih.gov. By exposing these cells to this compound under controlled conditions, researchers can analyze cellular processes such as proliferation, differentiation, apoptosis, and cell cycle progression nih.govgoogle.com. For instance, studies involving HL-60 human myelocytic leukemia cells have been conducted to examine the compound's impact ncats.io. Cell culture assays can also be used to screen therapeutic agents and observe their effects on cell proliferation or survival googleapis.com. A lower level of proliferation or survival in contacted cells can indicate the agent's effectiveness googleapis.com. Real-time cell analysis techniques, utilizing cellular impedance, allow for continuous monitoring of target cell viability when subjected to various treatments, including small molecules plos.org. This approach can be adapted for both adherent and suspension cell lines, including those derived from liquid tumors plos.org.

Enzyme Activity Assays and Inhibition Kinetics for this compound Characterization

Enzyme activity assays and inhibition kinetics are critical for characterizing the biochemical interactions of this compound. These studies help identify potential enzymatic targets and understand the nature and potency of inhibition. This compound has been identified as having α-glucosidase inhibitory activity medchemexpress.commedchemexpress.com. As a sphingosine (B13886) derivative, this compound also appears to inhibit protein kinase C (PKC), a kinase involved in tumorigenesis nih.govncats.io. Enzyme assays can measure the enzymatic phosphotransferase activity, and inhibition kinetics can determine how a compound affects this activity google.com. Detailed kinetic studies shed light on the complex mechanisms of enzyme inhibition nih.gov.

Molecular Interaction Profiling and Target Engagement Studies

Molecular interaction profiling and target engagement studies aim to identify the specific molecules that this compound binds to and quantify the extent of this binding within a biological system. These studies are essential for validating proposed mechanisms of action and identifying off-target effects. Techniques such as molecular docking can predict the interaction mode of compounds within the binding pockets of enzymes nih.govnih.gov. Advanced platforms, such as ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry, can be utilized to evaluate cellular on-target engagement of molecules in a higher throughput manner researchgate.net. This allows for the assessment of target engagement kinetics, providing mechanistic insights into the mode of inhibition researchgate.net.

Preclinical Model Systems (non-human)

Preclinical model systems provide a more complex biological context than in vitro assays, allowing for the evaluation of this compound's effects in a multicellular environment and within living organisms.

Development and Utilization of In Vitro 3D Models and Organoids

The development and utilization of in vitro 3D models and organoids represent a significant advancement in preclinical research, offering more physiologically relevant systems compared to traditional 2D cell cultures pharmasalmanac.comcrownbio.com. Organoids, derived from stem cells or primary tissues, can self-organize into structures that mimic the architecture and function of native organs crownbio.comunl.pt. These models are valuable for disease modeling and evaluating the efficacy of drug candidates in a tissue-like environment pharmasalmanac.comembopress.org. They can potentially bridge the gap between in vitro and in vivo models and may partially replace animal models pharmasalmanac.comcrownbio.comunl.pt. Organoids have been investigated for cancer drug discovery, including target identification and efficacy evaluation crownbio.com. High-throughput methods are being developed to facilitate the use of these complex models in drug screening pharmasalmanac.com.

Application of Genetically Engineered Animal Models for Pathway Analysis

Genetically engineered animal models are powerful tools for analyzing the effects of this compound on specific biological pathways and for studying complex disease processes in a living system. These models can have modified genes to mimic human diseases or to track the activity of specific pathways nih.gov. For instance, genetically modified, immunodeficient mouse models can be engineered to include nucleotide sequences encoding human factors, allowing for the study of human immune cell development and interactions justia.com. While the direct application of genetically engineered animal models specifically for this compound pathway analysis was not explicitly detailed in the search results, such models are broadly utilized in preclinical research to understand drug mechanisms and efficacy within a systemic context nih.govgoogle.comgoogleapis.com. Data obtained from animal studies, in conjunction with in vitro data, can inform the understanding of compound behavior in vivo google.com.

Metabolomic Studies in Animal Models (e.g., Swine Gut Microbiota Analysis)

Metabolomic studies involve the in-depth analysis of metabolites within a biological organism. This field has seen increasing application across various disciplines, including medical treatment for diagnostic biomarker identification and etiological analysis, drug manufacturing for assessing drug efficacy and toxicity markers, and food science for quality control and prediction lcms.cz. Comprehensive analysis of the wide range of metabolites with diverse chemical characteristics often employs separation analytical techniques such as gas chromatography-mass spectrometry (GC/MS), liquid chromatography-mass spectrometry (LC/MS), and capillary electrophoresis mass spectrometry lcms.cz.

Animal models play a crucial role in metabolomic research, particularly when investigating the impact of factors like diet or therapeutic agents on host metabolism and the gut microbiome. Swine models, such as growing pigs, are considered highly relevant for gut microbiome studies due to the significant similarity (96%) in functional pathways between porcine and human gastrointestinal microbiota, and the compositional similarity of their fecal microbiota to that of humans minipigs.dk. Pigs possess an omnivore digestion system, innate and adaptive immune systems, and an anaerobic gut environment, making them valuable predictive preclinical models for human gut biome studies minipigs.dkfrontiersin.org. Studies in pigs have investigated the metabolome-microbiome responses to interventions like time-restricted feeding and microbiota transplantation, revealing changes in metabolite profiles and microbial composition frontiersin.orgbiorxiv.org. For instance, research has explored the impact of wild-boar derived microbiota transplantation on piglet microbiota and metabolite profiles, observing changes in cecal metabolites such as histamine (B1213489), acetyl-ornithine, ornithine, and citrulline, with histamine levels linked to Lactobacillus abundance biorxiv.org. Integrated analyses in pigs have also investigated the relationship between gastrointestinal microbiota and serum metabolites, identifying potential biomolecular markers related to traits like average daily weight gain mdpi.com. While the provided information establishes the relevance and application of metabolomic and gut microbiota studies in swine models, specific detailed findings regarding this compound within this context are not available in the consulted literature. However, the methodologies employed in these swine studies are applicable to investigating the metabolic fate and interactions of compounds like this compound within the host and its gut microbiome.

Analytical and Synthetic Chemistry Methodologies

Advanced analytical and synthetic chemistry methodologies are fundamental to the characterization, study, and potential generation of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a widely applied tool for analyzing both polar and nonpolar metabolites, offering extensive coverage of the metabolome and lipidome compared to other techniques lcms.cz. LC-MS provides broad coverage of metabolites due to its compatibility with various column chemistries, including reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for ionic and polar compounds thermofisher.com. LC separates compounds based on their physicochemical properties, which helps in resolving isobars and isomers and reducing ion-suppression effects lcms.cz.

Coupling LC with tandem mass spectrometry (MS/MS) is a powerful approach for comprehensive metabolomic analysis, enabling both metabolite identification and quantitation nih.gov. In LC-MS/MS based metabolomics, a typical workflow involves acquiring full-scan LC-MS data, followed by statistical analysis to identify molecular ions with significantly altered levels nih.gov. These ions can then be subjected to precursor-ion scans to obtain MS/MS data nih.gov. Ionization techniques commonly used in LC-MS include electrospray ionization (ESI), suitable for semipolar and polar compounds, and atmospheric pressure chemical ionization (APCI), effective for neutral or less polar compounds thermofisher.com. Unlike GC-MS using electron impact ionization, the major ion formed in LC-MS typically does not undergo extensive fragmentation, although fragmentation of the precursor or molecular ion is performed to evaluate unknown metabolites thermofisher.com. Metabolite identification in untargeted metabolomics often involves searching databases using the m/z value of the molecular ion and confirming identity by comparing MS/MS spectra and retention times with authentic compounds nih.gov. Advanced strategies aim to enhance metabolome coverage by integrating features missed by conventional data processing software nih.gov. LC-MS/MS is an essential technique for the detailed analysis required in metabolomic studies of complex biological samples, relevant for understanding the metabolic profile associated with compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Profiling

NMR is crucial for identifying or confirming the structural identity of new chemical entities, as well as characterizing impurities and determining chemical composition intertek.com. It plays a significant role in determining the configuration and structure of synthetic and organic molecules, provided they are available in sufficient purity and amount semanticscholar.org. While NMR sensitivity can be a limiting factor, advancements in probe tools, magnetic field configuration, and techniques like two-dimensional experiments (e.g., HSQC and DFC-COSY) enhance its capabilities for structural elucidation semanticscholar.org. NMR can be used to study and confirm optical isomers of chiral molecules intertek.com. Recent developments include machine learning frameworks that can predict molecular structure solely based on 1D 1H and/or 13C NMR spectra, further advancing the efficiency of structure elucidation nih.gov. NMR spectroscopy, often used in combination with mass spectrometry, is an indispensable tool for the comprehensive structural and compositional analysis of compounds such as this compound intertek.com.

Future Directions and Emerging Research Avenues for Cedefingol

Elucidation of Uncharacterized Mechanisms of Action and Downstream Effects

While Cedefingol, a sphingosine (B13886) derivative, has been suggested to inhibit protein kinase C (PKC), a kinase involved in tumorigenesis, a comprehensive understanding of its full spectrum of molecular mechanisms and downstream effects remains an active area of research. nih.gov Future studies are needed to delineate the specific PKC isoforms affected by this compound and to map the entire cascade of cellular events triggered by this interaction. Furthermore, investigating potential off-target effects and alternative pathways modulated by this compound will be crucial for a complete mechanistic picture. Techniques such as phosphoproteomics and kinome profiling could help identify a broader range of kinases and signaling proteins influenced by this compound treatment.

Exploration of Novel Therapeutic Research Applications Beyond Current Preclinical Indications (focus on molecular pathways)

Current research hints at this compound's potential in various therapeutic areas, particularly in oncology due to its apparent effect on PKC. nih.gov However, exploring novel applications requires a detailed understanding of the molecular pathways involved. For instance, if this compound's mechanism involves modulating specific cell survival or proliferation pathways, it could have implications for cancers where these pathways are dysregulated. google.com Research into this compound's impact on pathways related to angiogenesis, immune modulation, or cellular differentiation could reveal potential applications in other diseases. google.comgoogle.comdtic.mil Studies could focus on how this compound interacts with or influences key molecular pathways such as MAPK, PI3K/AKT/mTOR, or those involving receptor tyrosine kinases like VEGFR2, which are critical in various diseases including cancer. google.commdpi.com

Investigation of this compound's Role in Specific Biochemical and Physiological Contexts as an Endogenous Compound

The possibility of this compound existing and functioning as an endogenous compound within biological systems presents a significant research avenue. nih.govgoogleapis.comnih.gov Understanding its natural synthesis, metabolism, distribution, and physiological roles is fundamental. Research could focus on identifying the enzymes responsible for its biosynthesis and degradation, its typical concentrations in different tissues and fluids, and the stimuli that influence its levels. Investigating its presence and function in specific biochemical pathways and physiological processes, such as lipid metabolism, cell signaling, or immune responses, could shed light on its natural biological significance and potential therapeutic relevance. nih.govgoogle.com This could involve using advanced analytical techniques like mass spectrometry to detect and quantify this compound in biological samples under various conditions.

Rational Design and Development of Next-Generation this compound Derivatives with Enhanced Pathway Modulation

Building upon the understanding of this compound's mechanisms of action and the molecular pathways it influences, future research can focus on the rational design of novel derivatives. nih.govgoogle.comgoogle.comnih.gov The goal would be to synthesize compounds with enhanced potency, selectivity for specific targets (like particular PKC isoforms), improved pharmacokinetic properties, or the ability to modulate specific desired molecular pathways more effectively. google.commdpi.com Structure-activity relationship studies, guided by computational modeling and in silico predictions, can inform the design process. mdpi.comnih.gov The development of such next-generation derivatives could lead to more effective and targeted therapeutic agents with potentially reduced off-target effects.

Integration of Multi-Omics Approaches for Comprehensive Understanding of this compound's Biological Impact

To gain a holistic understanding of this compound's effects, integrating data from various omics technologies is essential. nih.govnih.govmdpi.comresearchgate.net Multi-omics approaches, combining genomics, transcriptomics, proteomics, metabolomics, and lipidomics, can provide a comprehensive view of the molecular changes induced by this compound. nih.govnih.govmdpi.comresearchgate.netdei.ac.in For example, transcriptomics can reveal changes in gene expression, while proteomics can show alterations in protein levels and modifications, and metabolomics/lipidomics can identify changes in downstream metabolic products. nih.govdei.ac.in Integrating these datasets through computational biology and bioinformatics can help construct complex regulatory networks, identify key affected pathways, and uncover biomarkers of response or resistance. nih.govnih.govmdpi.com Single-cell multi-omics can further provide insights into the heterogeneous responses of different cell populations to this compound. nih.govembl.org

Potential Data for Future Interactive Tables:

While specific data tables are not available in the search results for this compound's future research directions, hypothetical interactive tables in a future article could include:

Table 1: Putative Molecular Targets of this compound and Associated Pathways

Column 1: Putative Target (e.g., PKC isoform, other kinase)

Column 2: Associated Molecular Pathway (e.g., Cell Proliferation, Apoptosis, Angiogenesis)

Column 3: Evidence Type (e.g., In vitro study, In vivo study, Computational prediction)

Column 4: Future Research Focus (e.g., Validate interaction, Delineate downstream effects)

Table 2: Potential Novel Therapeutic Applications and Relevant Molecular Mechanisms

Column 1: Potential Application (e.g., Specific Cancer Type, Inflammatory Disease)

Column 2: Key Molecular Pathways Involved in Application

Column 3: Hypothesized Role of this compound (e.g., Pathway inhibition, Modulation)

Column 4: Research Approach (e.g., In vitro models, Animal models, Pathway analysis)

Table 3: Endogenous this compound: Biochemical Characteristics and Physiological Contexts

Column 1: Characteristic/Context (e.g., Biosynthesis enzyme, Tissue distribution, Physiological process)

Column 2: Current Knowledge/Hypothesis

Column 3: Research Methodologies (e.g., Mass Spectrometry, Enzyme assay, In vivo tracing)

Column 4: Expected Outcome

Table 4: Designed this compound Derivatives and Targeted Pathway Modulation

Column 1: Derivative Identifier

Column 2: Structural Modification

Column 3: Targeted Pathway/Mechanism

Column 4: Expected Enhanced Property (e.g., Potency, Selectivity)

Column 5: Evaluation Method (e.g., In vitro assay, Cellular model)

Table 5: Multi-Omics Study Design for this compound Research

Column 1: Omics Layer (e.g., Transcriptomics, Proteomics, Metabolomics)

Column 2: Biological Sample Type

Column 3: Technology/Platform

Column 4: Research Question Addressed

Column 5: Integration Strategy

Q & A

Q. How should researchers address batch variability in this compound’s preclinical efficacy studies?

- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate batch impurities with biological outcomes. Establish acceptance criteria for critical quality attributes (CQAs) aligned with regulatory standards .

Guidance for Data Contradiction and Validation

- Systematic Reviews: Apply GRADE criteria to evaluate evidence strength, highlighting biases in individual studies .

- Methodological Flaws: Audit experimental protocols for confounders (e.g., solvent toxicity in cell assays) using tools like SYRCLE’s risk-of-bias checklist .

- Data Reproducibility: Share raw datasets and code via platforms like Zenodo or GitHub, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.